molecular formula C25H17N9O6 B12034666 3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate CAS No. 478250-74-7

3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate

Cat. No.: B12034666
CAS No.: 478250-74-7
M. Wt: 539.5 g/mol
InChI Key: YKCDCGHNSNXQGJ-MZJWZYIUSA-N
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Description

3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, oxadiazole, triazole, and nitrobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate involves multiple steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the oxadiazole ring: This step typically involves the cyclization of a hydrazide with a nitrile oxide.

    Coupling with 4-nitrobenzoate: The final step involves the esterification of the phenyl group with 4-nitrobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Conversion of amino to nitro groups.

    Reduction: Conversion of nitro to amino groups.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.

    Materials Science: Use in the development of organic semiconductors and nonlinear optical materials.

    Biological Studies: Investigation of its interactions with biological macromolecules for potential therapeutic applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,5-oxadiazole derivatives: Known for their biological activity.

    1,2,3-Triazole derivatives: Widely used in medicinal chemistry for their stability and bioactivity.

    Nitrobenzoate esters: Commonly used in materials science for their electronic properties.

Properties

CAS No.

478250-74-7

Molecular Formula

C25H17N9O6

Molecular Weight

539.5 g/mol

IUPAC Name

[3-[(E)-[[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carbonyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C25H17N9O6/c26-22-23(31-40-30-22)33-21(20(28-32-33)16-6-2-1-3-7-16)24(35)29-27-14-15-5-4-8-19(13-15)39-25(36)17-9-11-18(12-10-17)34(37)38/h1-14H,(H2,26,30)(H,29,35)/b27-14+

InChI Key

YKCDCGHNSNXQGJ-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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